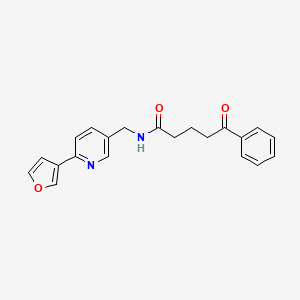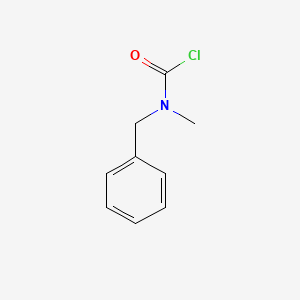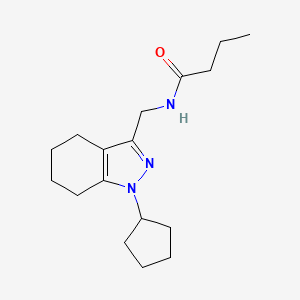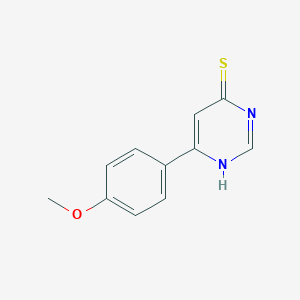
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide, also known as MTB-TB or Compound 3, is a novel compound that has been synthesized and studied for its potential application in the treatment of tuberculosis (TB).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of heterocyclic compounds, including quinazoline and thiazole derivatives. These studies focus on developing new synthetic methodologies and understanding the structural features of these compounds through techniques such as NMR, IR spectroscopy, and mass spectrometry (Zablotskaya et al., 2013), (Aleqsanyan & Hambardzumyan, 2021).
Biological Activities
- Several studies have investigated the biological activities of quinazoline and thiazole derivatives, showing potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. These activities are attributed to the structural characteristics and physicochemical parameters of the compounds. Specific research has highlighted their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening results, indicating their potential for therapeutic applications (Zablotskaya et al., 2013), (Malik, Bahare, & Khan, 2013).
Anticancer Properties
- The anticancer properties of N-substituted quinazoline derivatives have been a significant focus. A study described the synthesis of benzothiazole and quinoline fused bioactive compounds, with some demonstrating promising anticancer activities against a variety of cancer cell lines, including breast, colon, prostate, and liver cancer. The study also explored the compounds' antioxidant properties, considering the role of Reactive Oxygen Species (ROS) in cancer development, and evaluated their effects on cell membrane stability (Bindu, Vijayalakshmi, & Manikandan, 2019).
Eigenschaften
IUPAC Name |
N-(2-methylquinolin-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-12-18(16-4-2-3-5-17(16)22-13)23-19(24)14-6-8-15(9-7-14)25-20-21-10-11-26-20/h2-12H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOYRLCEUNLSOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)
![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)

![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2370584.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2370588.png)
![1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide](/img/structure/B2370590.png)
